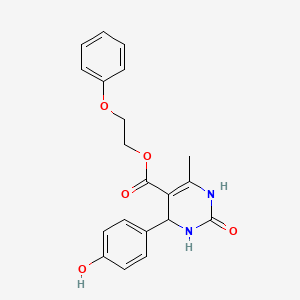

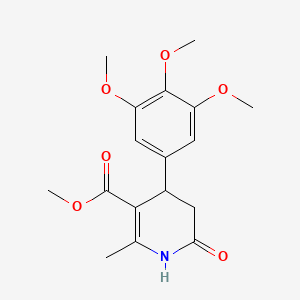

![molecular formula C18H17Cl2NO3 B5110639 butyl 4-[(2,6-dichlorobenzoyl)amino]benzoate CAS No. 6125-94-6](/img/structure/B5110639.png)

butyl 4-[(2,6-dichlorobenzoyl)amino]benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Butyl 4-[(2,6-dichlorobenzoyl)amino]benzoate is a chemical compound that belongs to the class of benzamides. It is commonly known as BDCB, and its molecular formula is C19H18Cl2N2O3. BDCB has gained significant attention in recent years due to its potential use in scientific research.

Mecanismo De Acción

The mechanism of action of BDCB involves the binding of the compound to the hydrophobic pockets of proteins. This binding induces a conformational change in the protein, which results in a fluorescence enhancement of BDCB. The fluorescence enhancement can be measured using various techniques, including fluorescence spectroscopy and microscopy.

Biochemical and Physiological Effects:

BDCB has been shown to have minimal biochemical and physiological effects on cells and tissues. It is non-toxic and does not interfere with the normal functioning of cells. However, caution should be exercised while handling BDCB, as it is a hazardous chemical.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The use of BDCB as a fluorescent probe has several advantages over other probes. It has a high binding affinity for hydrophobic pockets, which allows for the detection of weak protein-protein interactions. Additionally, BDCB has a high quantum yield, which results in a strong fluorescence signal. However, the use of BDCB also has some limitations. It requires the presence of hydrophobic pockets in proteins, which limits its applicability to certain proteins. Additionally, the fluorescence enhancement of BDCB is dependent on the concentration of the protein, which can result in false positives or negatives.

Direcciones Futuras

The use of BDCB in scientific research is still in its early stages, and there are several future directions that can be explored. One potential direction is the development of BDCB derivatives that have improved binding affinity and selectivity for specific proteins. Additionally, the use of BDCB in live-cell imaging can be explored, which can provide insights into the dynamics of protein-protein interactions in real-time. Finally, the use of BDCB in drug discovery can be explored, as it can be used to screen for compounds that modulate protein-protein interactions.

Conclusion:

In conclusion, BDCB is a promising fluorescent probe that has been extensively used in scientific research for detecting protein-protein interactions. It has several advantages over other probes, including high binding affinity and strong fluorescence signal. However, the use of BDCB also has some limitations, including its dependence on the concentration of the protein. With further research, BDCB has the potential to be an important tool in the study of protein-protein interactions and drug discovery.

Métodos De Síntesis

BDCB can be synthesized by reacting 2,6-dichlorobenzoyl chloride with 4-aminobenzoic acid in the presence of butanol and triethylamine. The reaction proceeds via an acylation process, which results in the formation of BDCB. The purity of the synthesized BDCB can be improved by recrystallization from ethyl acetate.

Aplicaciones Científicas De Investigación

BDCB has been extensively used in scientific research as a fluorescent probe for detecting protein-protein interactions. It has been shown to selectively bind to the hydrophobic pockets of proteins and undergo a fluorescence enhancement upon binding. This property of BDCB has been utilized to study the interaction of various proteins, including enzymes, receptors, and transcription factors.

Propiedades

IUPAC Name |

butyl 4-[(2,6-dichlorobenzoyl)amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17Cl2NO3/c1-2-3-11-24-18(23)12-7-9-13(10-8-12)21-17(22)16-14(19)5-4-6-15(16)20/h4-10H,2-3,11H2,1H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNBMFAYSONIOHX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C=CC=C2Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17Cl2NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10367474 |

Source

|

| Record name | butyl 4-[(2,6-dichlorobenzoyl)amino]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10367474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Butyl 4-[(2,6-dichlorobenzoyl)amino]benzoate | |

CAS RN |

6125-94-6 |

Source

|

| Record name | butyl 4-[(2,6-dichlorobenzoyl)amino]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10367474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

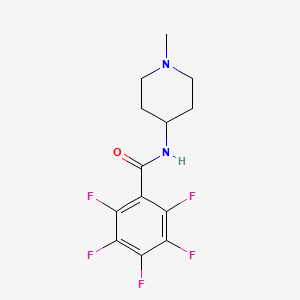

![N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}-2-naphthalenesulfonamide](/img/structure/B5110568.png)

![3-[1-(2-pyridinyl)-4-piperidinyl]propanamide trifluoroacetate](/img/structure/B5110590.png)

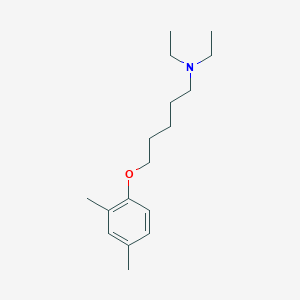

![1-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-4-(3-methoxyphenyl)piperazine](/img/structure/B5110596.png)

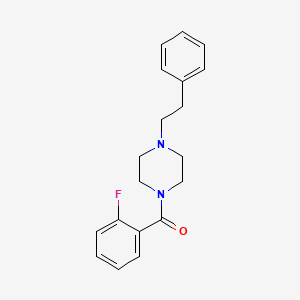

![2-{2-methyl-1-[(4-methyl-1-piperidinyl)carbonyl]propyl}-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5110600.png)

![(4-{[(2-methyl-8-quinolinyl)oxy]methyl}phenyl)(phenyl)methanone](/img/structure/B5110603.png)

![1-(5-chloro-1H-benzimidazol-2-yl)-N-methyl-N-({3-[3-(trifluoromethyl)benzyl]-1,2,4-oxadiazol-5-yl}methyl)methanamine](/img/structure/B5110611.png)

![1-{[1-(4-methylbenzyl)-4-piperidinyl]carbonyl}-4-phenylpiperazine](/img/structure/B5110632.png)

![ethyl 4,5-dimethyl-2-({[(4-nitrobenzoyl)amino]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B5110641.png)